N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-5-3-12(4-6-13)15-10-23-17(20-15)21-16(22)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQBPOPTGAOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method employs α-haloketones and thioamides under basic conditions. For this compound, 2-bromo-1-(4-chlorophenyl)ethanone reacts with 2-(4-fluorophenyl)acetamide-thioamide in ethanol with triethylamine (TEA) as a catalyst.
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Time: 12–16 hours
- Yield: 68–72%
The thiazole ring forms via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Post-Cyclization Functionalization
An alternative approach involves synthesizing 4-(4-chlorophenyl)-1,3-thiazol-2-amine first, followed by acylation with 2-(4-fluorophenyl)acetyl chloride.
Procedure
- Thiazole Amine Synthesis:
- React 4-chlorophenylglyoxal with thiourea in HCl/ethanol.
- Yield: 85% (isolated as hydrochloride salt).
- Acylation:
- Treat the amine with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (DCM) and TEA.
- Yield: 90–92%.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote side reactions. Ethanol balances reactivity and selectivity:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 12 | 72 | 98 |
| DMF | 8 | 65 | 89 |
| Acetonitrile | 14 | 58 | 94 |
Catalytic Systems
Triethylamine is standard, but DBU (1,8-diazabicycloundec-7-ene) enhances yields in hindered systems:
| Base | Equivalents | Yield (%) |
|---|---|---|
| TEA | 1.5 | 72 |
| DBU | 1.0 | 78 |
| Pyridine | 2.0 | 63 |
Characterization and Analytical Data
Spectral Validation
- 1H NMR (400 MHz, CDCl3):
δ 7.45–7.30 (m, 4H, Ar-H), 7.10–6.95 (m, 4H, Ar-H), 3.85 (s, 2H, CH2CO), 2.45 (s, 1H, NH). - IR (KBr):
1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows >98% purity.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, microreactors achieve faster heat transfer and mixing:
- Residence Time: 30 minutes
- Throughput: 5 kg/day
- Yield: 80%
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 2-Bromo-1-(4-chlorophenyl)ethanone | 320 |
| 2-(4-Fluorophenyl)acetamide-thioamide | 410 |
| Total Production Cost | 1,200 |
Challenges and Solutions
Byproduct Formation
- Issue: Bromide elimination generates 4-chlorostyrene (5–8% yield loss).
- Mitigation: Use excess α-bromoketone (1.2 eq) and lower reaction temperature (60°C).
Purification Difficulties
- Issue: Co-elution of unreacted amine during column chromatography.
- Solution: Employ acid-base extraction (HCl/NaOH) for preliminary purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | 98 | Moderate | High |
| Post-Cyclization Acylation | 90 | 99 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamide group.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves:
- Reagents : The reaction of 4-(4-chlorophenyl)thiazol-2-amine with 4-fluorophenylacetyl chloride.
- Conditions : Conducted in an organic solvent like toluene under reflux with a base such as potassium carbonate.
- Industrial Production : Utilizes continuous flow reactors to optimize yield and purity.
Anticancer Applications
This compound has shown significant potential in anticancer research:
- Mechanism of Action : The compound acts primarily through the inhibition of specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Research Findings :
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties.
- Synergistic Effects : Demonstrated enhanced efficacy when used in combination with established antibiotics like Ciprofloxacin and Ketoconazole against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
- Anticancer Study :
- Antimicrobial Study :
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and microbial growth, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
*Calculated based on molecular formula C₁₇H₁₃ClFN₃OS.
Key Observations:
- The absence of a piperazine linker reduces molecular weight compared to compound 29 (~361.5 vs. 430.93 g/mol), which may enhance bioavailability .
- Melting Points: Piperazine-containing analogs (e.g., compound 29, mp 325–326°C) exhibit higher melting points than simpler acetamides, likely due to increased hydrogen-bonding capacity .
- Synthetic Yields: Yields for thiazole-acetamide derivatives vary widely (72–88% in ), influenced by substituent steric effects and reaction conditions .
Research Findings and Implications
- Synthetic Feasibility: Microwave-assisted synthesis (as in ) offers a scalable route to the target compound, though yields may vary depending on the reactivity of 2-(4-fluorophenyl)acetic acid derivatives .
- Structure-Activity Relationships (SAR):
- Therapeutic Potential: The target compound’s dual chloro-fluoro substitution positions it as a candidate for kinase-targeted therapies (e.g., cancer) or inflammatory diseases, pending further in vitro and in vivo validation.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₅ClN₂O₃S
- SMILES Notation : COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
- InChIKey : GNZJOOFPLRCBJR-UHFFFAOYSA-N
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Various studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against multiple pathogens, indicating strong antibacterial properties .
- Synergistic Effects : It exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their effectiveness against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of thiazole derivatives, including this compound, has been extensively studied:
- Cell Line Studies : In vitro studies revealed that the compound significantly decreased the viability of cancer cell lines such as Caco-2 and A549. For instance, it reduced the viability of Caco-2 cells to approximately 39.8% compared to untreated controls (p < 0.001) .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been correlated with enhanced anticancer activity. Compounds with substitutions at specific positions on the thiazole ring showed varying degrees of cytotoxicity against different cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related thiazole compounds, providing insights into their mechanisms and potential applications:
- Thiazole Derivatives in Cancer Treatment :
-
Antimicrobial Efficacy :
- Research indicated that thiazole derivatives possess broad-spectrum antimicrobial properties, with some compounds outperforming conventional antifungals against drug-resistant strains .
- The incorporation of halogen atoms (like chlorine and fluorine) into the structure was found to enhance antimicrobial potency.
Biological Activity Summary Table
Q & A
Q. What are the standard synthetic protocols for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide?
The synthesis typically involves multi-step reactions:
Thiazole ring formation : Reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl) to generate the thiazole intermediate .
Acylation : Introducing the 4-fluorophenylacetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazole intermediate with 4-fluorophenylacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
Purification : Recrystallization (e.g., ethanol) or column chromatography to achieve >95% purity .
Q. Key Considerations :
- Temperature control (e.g., reflux for thiazole formation).
- Solvent selection (DMF or DCM for acylation) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : Confirms the presence of the 4-fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at m/z 375.8) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What in vitro models are used to assess biological activity?
- Anticancer : Screening against human cancer cell lines (e.g., breast adenocarcinoma MCF7) using MTT assays .
- Antimicrobial : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Neuroprotective : Measurement of oxidative stress markers (e.g., ROS reduction in neuronal cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Optimization : Replacing DCM with DMF improves acylation efficiency by 15% .
- Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) reduces reaction time by 30% .
- Temperature Gradients : Stepwise heating (50°C → 80°C) during thiazole formation minimizes side products .
Q. Table 1. Yield Optimization Strategies
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM | DMF | +15% |
| Catalyst | None | DMAP (5 mol%) | +20% |
| Reaction Time | 12 hours | 8 hours | +10% |
Q. How can researchers resolve discrepancies in reported biological activities?
Discrepancies may arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Compound Purity : Impurities >5% can skew IC values; rigorous HPLC validation is recommended .
- Structural Analogues : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces anticancer efficacy by 40%) .
Q. How does fluorophenyl substitution impact target binding?
- Hydrogen Bonding : The fluorine atom enhances interactions with kinase active sites (e.g., EGFR tyrosine kinase) .
- Lipophilicity : Fluorine increases logP, improving membrane permeability (measured via PAMPA assays) .
- SAR Studies : Removing the 4-fluorophenyl group reduces binding affinity by 50% in molecular docking simulations .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina assesses binding poses with EGFR (PDB ID: 1M17) .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R = 0.89) .
Q. What are the primary metabolic pathways of this compound?
- Phase I Metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the thiazole ring, confirmed via liver microsome assays .
- Phase II Metabolism : Glucuronidation of the acetamide group, detected using LC-MS/MS .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity in MCF7 cells (IC = 25 µM vs. 50 µM).
Resolution :
Verify cell passage number (early vs. late passages show metabolic drift).
Control for serum concentration in media (10% FBS vs. 5% FBS alters proliferation rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
